molecular formula C21H29N3O3S B7638426 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

Cat. No.: B7638426
M. Wt: 403.5 g/mol
InChI Key: DIXOEHWTAZMSPI-UHFFFAOYSA-N
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Description

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a sulfonamide group, and an azocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring and the azocane moiety. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.

    Introduction of the Azocane Moiety: The azocane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a strong base.

    Coupling Reactions: The final step involves coupling the pyrrole and azocane moieties with a benzenesulfonamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[2-(Piperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
  • 4-[3-[2-(Morpholin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide

Uniqueness

4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is unique due to the presence of the azocane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

4-[3-[2-(azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-16-14-20(21(25)15-23-12-6-4-3-5-7-13-23)17(2)24(16)18-8-10-19(11-9-18)28(22,26)27/h8-11,14H,3-7,12-13,15H2,1-2H3,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOEHWTAZMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CN3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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